![molecular formula C16H19N3O4S B2512848 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034606-61-4](/img/structure/B2512848.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
One study revealed that a related compound effectively suppressed hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling . It also restored the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
A related compound was found to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that exhibits potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is C18H22N4O3S, with a molecular weight of approximately 402.49 g/mol. It features a thiadiazole ring and a dihydrobenzo[b][1,4]dioxin moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into various effects observed in vitro and in vivo:
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Antidepressant Activity :
- Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit high binding affinities at the 5-HT1A receptor and serotonin transporter. These compounds have shown antidepressant-like effects in animal models such as the forced swim test and tail suspension test .
- A specific compound from a related series demonstrated an IC50 value of 96 nM at the 5-HT1A receptor, indicating strong receptor affinity .
-
Antitumor Effects :
- Studies have highlighted the potential antitumor properties of related compounds when combined with other therapeutic agents. For instance, combinations with trametinib showed enhanced antiproliferative effects against malignant pleural mesothelioma cells .
- The mechanism involves inhibition of key signaling pathways associated with tumor growth.
- PARP Inhibition :
Case Studies
Case Study 1: Antidepressant-like Effects
In a study focusing on the antidepressant activity of related compounds, several derivatives were synthesized and tested for their binding affinity at serotonin receptors. The results indicated that compounds with structural similarities to this compound exhibited promising antidepressant-like effects in murine models .
Case Study 2: Cancer Therapeutics
Another study investigated the use of this compound in combination therapies for cancer treatment. The combination of this compound with established chemotherapeutic agents demonstrated enhanced efficacy in reducing tumor size in xenograft models .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit promising antimicrobial properties. Studies have shown that derivatives containing thiadiazole rings can effectively inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species using standardized assays .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma) and LN229 (glioblastoma) . The mechanism of action often involves the inhibition of key enzymes involved in cellular proliferation and survival.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . Compounds designed with similar scaffolds have shown efficacy in reducing inflammation in various models.
Case Study 1: Antimicrobial Screening
A study synthesized several thiadiazole derivatives and tested them against multiple microbial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Compound C | 32 | Candida albicans |
Case Study 2: Anticancer Activity
In another investigation, a series of related compounds were screened for their cytotoxic effects on cancer cell lines. The study utilized the Sulforhodamine B assay to measure cell viability post-treatment. Results revealed that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound D | 10 | MCF7 |
Compound E | 15 | LN229 |
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-3-11-15(24-19-18-11)16(21)17-9-12(20)10-4-5-13-14(8-10)23-7-6-22-13/h4-5,8,12,20H,2-3,6-7,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGXJXHULXOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.